molecular formula C22H46OS B14267824 22-Sulfanyldocosan-1-OL CAS No. 137057-24-0

22-Sulfanyldocosan-1-OL

Cat. No.: B14267824
CAS No.: 137057-24-0
M. Wt: 358.7 g/mol
InChI Key: HGWCCNDSLSABLN-UHFFFAOYSA-N
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Description

22-Sulfanyldocosan-1-OL is a long-chain primary fatty alcohol with a sulfur atom attached to the 22nd carbon This compound is a derivative of docosan-1-ol, which is a saturated fatty alcohol containing 22 carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-Sulfanyldocosan-1-OL typically involves multi-step organic reactions. One common method is the thiolation of docosan-1-ol. The process begins with the preparation of docosan-1-ol, which can be synthesized through the reduction of docosanoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

22-Sulfanyldocosan-1-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acid chlorides, alkyl halides, and other electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Esters, ethers, and other derivatives

Mechanism of Action

The mechanism of action of 22-Sulfanyldocosan-1-OL involves its interaction with cellular membranes and proteins. In the case of its antiviral activity, the compound is thought to interfere with and stabilize the host cell’s surface phospholipids, preventing the fusion of the viral envelope with the host cell membrane. This disruption inhibits viral entry and subsequent replication .

Comparison with Similar Compounds

22-Sulfanyldocosan-1-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a long aliphatic chain with a sulfur atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

137057-24-0

Molecular Formula

C22H46OS

Molecular Weight

358.7 g/mol

IUPAC Name

22-sulfanyldocosan-1-ol

InChI

InChI=1S/C22H46OS/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2

InChI Key

HGWCCNDSLSABLN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCS)CCCCCCCCCCO

Origin of Product

United States

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